molecular formula C7H8ClN3 B1282021 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine CAS No. 45882-63-1

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

Cat. No. B1282021
CAS RN: 45882-63-1
M. Wt: 169.61 g/mol
InChI Key: ALJUPDQYZZRFSN-UHFFFAOYSA-N
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Description

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine is a heterocyclic compound that serves as a lead-oriented scaffold with two points of diversity, which can be functionalized to create a variety of derivatives with potential pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrahydropyridopyridazines, including 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine, can be achieved through a radical-mediated C-H functionalization of dichloropyridazine using primary alcohols, t-BuOOH, and TiCl3. This process is scalable and can be performed in an open-air environment. A subsequent cyclization step allows for the efficient production of diversely substituted tetrahydropyridopyridazines . Another approach involves a formal [3 + 3] cycloaddition reaction between electron-deficient cyclopropenes and hydrazones, leading to the formation of alkyl tetrahydropyridazine carboxylates, which can be further functionalized to create pyridazine derivatives .

Molecular Structure Analysis

The molecular structure of related pyridazine analogs has been elucidated using various spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD). Density functional theory (DFT) calculations, along with Hirshfeld surface analysis and energy frameworks, have been employed to understand the intermolecular interactions and the packing of molecules in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of pyridazine analogs includes nucleophilic reactions, as demonstrated by the synthesis and reactions of chloropyrido[2,3-d]pyridazines. These compounds can undergo cyclization with formic acid to yield new heterocyclic compounds such as pyrido[2,3-d]- and pyrido[3,2-d]-s-triazolo[4,3-d]pyridazines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine are not detailed in the provided papers, the related compounds exhibit properties that are typical of heterocyclic compounds. These include the presence of intermolecular hydrogen bonds and interactions such as C-Cl...cg, which can influence the compound's solubility, stability, and reactivity. The HOMO-LUMO energy gap and global reactivity descriptors provide insight into the compound's electronic properties and its potential reactivity in various chemical reactions .

Scientific Research Applications

Synthesis and Characterization

  • Pyridazine derivatives like 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine have been studied for their biological properties, including anti-tumor and anti-inflammatory activity. They have been synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Density functional theory (DFT) calculations are employed to understand their quantum chemical parameters, HOMO-LUMO energy levels, and intermolecular hydrogen bonds (Sallam et al., 2021).

Lead-Oriented Scaffold Development

  • The derivatives of 5,6,7,8-tetrahydropyrido[4,3-c]pyridazine have been developed as lead-oriented scaffolds with two diversity points. This method, starting from 4-piperidone derivatives, allows for the preparation of target compounds and is key in drug discovery processes (Borisov et al., 2013).

Pharmaceutical Importance

  • In medicinal chemistry, heterocyclic compounds like pyridazine analogs demonstrate significant pharmaceutical importance. Their structure and quantum chemical parameters are crucial in understanding their potential applications in medicine (Sallam et al., 2021).

Agricultural Applications

  • Pyridazine and its derivatives are utilized in the agriculture field as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemicals. Their synthesis, structure, and molecular docking studies highlight their potential in combating agricultural pathogens (Sallam et al., 2022).

Antioxidant Activity

  • Pyridazine nuclei are central to many natural and synthetic compounds with biological activities. Studies on compounds like 6-chloro-3-[(4-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine show their potential in antioxidant activity and chemical reactivity (Sallam et al., 2021).

Metal-Coordinating Abilities

  • Some pyridazine compounds are known for their metal-coordinating abilities, which result in the formation of complex structures like gridlike metal complexes with copper(I) or silver(I) ions. This property is crucial in materials science and coordination chemistry (Hoogenboom et al., 2006).

Corrosion Inhibition

  • Pyridazine derivatives have shown potential in inhibiting corrosion of metals like mild steel in acidic environments. Their effectiveness as corrosion inhibitors is demonstrated through a combination of electrochemical, spectroscopic, and theoretical computational chemistry techniques (Olasunkanmi et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation . The hazard statement H319 is associated with it, which means it causes serious eye irritation . The precautionary statements P305+P351+P338 are given, which advise to rinse cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name

3-chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-7-3-5-4-9-2-1-6(5)10-11-7/h3,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJUPDQYZZRFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=NN=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503335
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5,6,7,8-tetrahydropyrido[4,3-C]pyridazine

CAS RN

45882-63-1
Record name 3-Chloro-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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